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Introduction

In the landscape of modern medicinal chemistry, fluorinated aromatic compounds are of
paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a
molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced
metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 3',5'-Difluoro-
2'-nitroacetophenone (CAS RN: 1806304-32-4) is a halogenated nitroaromatic ketone that,
while currently having limited published data, represents a potentially valuable building block
for the synthesis of novel pharmaceutical agents and other fine chemicals.

This technical guide provides a comprehensive predictive analysis of the physical and chemical
properties of 3',5'-Difluoro-2'-nitroacetophenone. In the absence of extensive experimental
data, this document leverages established chemical principles and comparative data from
closely related structural isomers to offer a robust profile for researchers. The insights herein
are intended to facilitate the design of synthetic routes, anticipate reactivity, and guide the
characterization of this promising chemical intermediate.
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Molecular Structure and Predicted Physicochemical
Properties

The structure of 3',5'-Difluoro-2'-nitroacetophenone features an acetophenone core with
three key substituents on the phenyl ring: two fluorine atoms at the 3' and 5' positions and a
nitro group at the 2' position. This specific arrangement of electron-withdrawing groups is
expected to significantly influence the molecule's electronic properties, reactivity, and physical
characteristics.

Due to the limited availability of experimental data for 3',5'-Difluoro-2'-nitroacetophenone, the
following table presents a comparative analysis with its non-nitrated precursor and the three
positional isomers of nitroacetophenone. This comparison allows for an estimation of the
properties of the target compound.
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3',5'-
3',5'- 2'- 3'- 4'- _
. . . . Difluoro-2'-
Difluoroace Nitroacetop Nitroacetop Nitroacetop i
Property nitroacetoph
tophenone[ henone[4] henone[7] henone[11]
enone
3 5][6 8][9][10 12][13][14
1 [51[6] [8][e][10] [12][13][14] (Predicted)
1806304-32-
CAS Number  123577-99-1 577-59-3 121-89-1 100-19-6 4
Molecular
CsHeF20 CsH7NOs3 CsH7NOs3 CsH7NOs3 CsHsF2NO3
Formula
Molecular
. 156.13 165.15 165.15 165.15 201.13
Weight
] ) ) Predicted to
White to pale  Clear yellow Light beige Yellow
o ) ) be a yellow to
Appearance yellow fused liquid or crystalline crystalline ]
) light brown
solid crystals powder powder ]
solid
Predicted to
Melting Point be in the
34-38 28-30 76-80 75-78
(°C) range of 60-
90 °C
Predicted to
Boiling Point Not readily 159 (at 16 be >200 °C at
) 202 202 )
(°C) available mmHgQ) atmospheric
pressure
) Predicted to
Insoluble in ) ]
) Insoluble in be insoluble
water; soluble Insoluble in )
) water; soluble  in water and
- N in ethanol, water; soluble ]
Solubility Not specified ) in ethanol, soluble in
ether, in hot water
ether, common
chloroform[6] and ether[9] ]
benzene[11] organic
[15]
solvents

Justification for Predictions:
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» Appearance and Physical State: The addition of a nitro group to aromatic systems often
imparts a yellow color. Given that related nitroacetophenones are solids, it is highly probable
that 3',5'-Difluoro-2'-nitroacetophenone will also be a solid at room temperature.

e Melting Point: The melting point is influenced by molecular symmetry and intermolecular
forces. The introduction of the nitro group and additional fluorine atoms will increase the
molecular weight and polarity compared to 3',5'-difluoroacetophenone, likely leading to a
higher melting point. The ortho-nitro group may introduce some steric hindrance, potentially
affecting crystal packing compared to the meta and para isomers.

e Boiling Point: The increased molecular weight and polarity due to the nitro and fluoro groups
are expected to result in a significantly higher boiling point compared to the non-nitrated
analog.

» Solubility: Similar to other nitroacetophenones, the compound is expected to have poor
solubility in water but good solubility in common organic solvents like dichloromethane, ethyl
acetate, and acetone.

Anticipated Reactivity and Synthetic Utility

The reactivity of 3',5'-Difluoro-2'-nitroacetophenone is governed by its three functional
groups: the ketone, the nitro group, and the substituted aromatic ring.

o Ketone Group: The acetyl group can undergo a variety of reactions typical of ketones. These
include reduction to an alcohol, reductive amination to form amines, and condensation
reactions at the alpha-carbon. The strong electron-withdrawing nature of the ortho-nitro and
meta-fluoro groups will make the carbonyl carbon more electrophilic.

¢ Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g.,
catalytic hydrogenation, or using metals like tin or iron in acidic media).[9] This
transformation is a cornerstone of synthetic chemistry, providing a route to ortho-amino
acetophenones, which are valuable precursors for the synthesis of heterocyclic compounds
like quinolines and benzodiazepines.

e Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic aromatic
substitution due to the presence of three electron-withdrawing groups. Conversely, it is
activated for nucleophilic aromatic substitution (SNAAr). While fluorine is not as good a
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leaving group as chlorine or bromine in SNAAr reactions, the strong activation provided by
the ortho-nitro group could facilitate the displacement of one of the fluorine atoms by strong
nucleophiles.

The combination of these reactive sites makes 3',5'-Difluoro-2'-nitroacetophenone a versatile
intermediate. For instance, selective reduction of the nitro group followed by intramolecular
condensation could lead to novel fluorinated heterocyclic scaffolds, a motif of significant
interest in drug discovery.[16]

Proposed Synthetic Protocol

A plausible route for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone is the electrophilic
nitration of 3',5'-difluoroacetophenone. The acetyl group is a meta-director, and while fluorine is
an ortho-, para-director, the acetyl group's directing effect and the overall deactivation of the
ring will likely favor nitration at the 2-position, which is ortho to the acetyl group and meta to
both fluorine atoms.

Experimental Workflow: Nitration of 3',5'-Difluoroacetophenone
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Reaction Setup

G. Prepare a nitrating mixture of concentrated HNOs and HzSO4) E Add 3',5'-difluoroacetophenone to concentrated H2SO4 at 0°C)

:

(3. Cool the nitrating mixture to 0°C)

Nitration Reaction

A J

6. Slowly add the nitrating mixture to the acetophenone solution, maintaining the temperature below 5°C) (5 Stir the reaction mixture at 0-5°C for 1-2 hours)

Work-up avd Isolation

6. Pour the reaction mixture onto crushed ice.

i

7. Collect the precipitate by vacuum filtration.

:

@. Wash the solid with cold water until the filtrate is neutral)

Purification
\ J

@. Recrystallize the crude product from a suitable solvent (e.g., ethanol))

i

(10. Dry the purified product under vacuum)

i

(11. Characterize the final product (NMR, IR, MS, MP))

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone.
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Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer
and a thermometer, dissolve 3',5'-difluoroacetophenone (1.0 eq) in concentrated sulfuric acid
(5-10 volumes) and cool the solution to 0°C in an ice-salt bath.

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid
(1.1 eq) to concentrated sulfuric acid (2-3 volumes) and cool the mixture to 0°C.

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3',5'-
difluoroacetophenone, ensuring the internal temperature does not exceed 5°C.

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2
hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Quenching and Isolation: Carefully pour the reaction mixture onto a vigorously stirred mixture
of crushed ice and water.

Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid
thoroughly with cold water until the washings are neutral to litmus paper.

Purification: Recrystallize the crude solid from a suitable solvent system, such as
ethanol/water, to yield the purified 3',5'-Difluoro-2'-nitroacetophenone.

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final
product by NMR, IR, and mass spectrometry, and determine its melting point.

Self-Validating System: The success of this protocol relies on careful temperature control to
prevent the formation of dinitrated byproducts and ensure regioselectivity. The purification by
recrystallization is crucial for removing any unreacted starting material and other isomers. The
final characterization will confirm the identity and purity of the product. This general procedure
Is adapted from standard methods for the nitration of acetophenone.[17]

Predicted Spectroscopic Characteristics

e 1H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons
of the acetyl group will likely appear as a singlet between 6 2.5 and 2.7 ppm.[18] The two
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aromatic protons will be in a more complex region, likely between & 7.5 and 8.5 ppm,
appearing as a multiplet due to coupling with each other and with the two fluorine atoms.

e 13C NMR: The carbonyl carbon should appear around d 190-200 ppm. The methyl carbon will
be around & 25-30 ppm. The aromatic carbons will show characteristic shifts influenced by
the substituents, with the carbon bearing the nitro group being significantly downfield.
Additivity rules for substituent chemical shifts can provide a rough estimate of the aromatic
carbon resonances.[19]

e 19F NMR: The two fluorine atoms are chemically equivalent and should appear as a single
resonance in the 1°F NMR spectrum. The chemical shift will be in the typical range for aryl
fluorides, and the signal will likely be a multiplet due to coupling with the aromatic protons.

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic
absorption bands for the carbonyl and nitro groups. A strong, sharp peak for the C=0 stretch
is expected in the range of 1690-1715 cm~1.[20][21] The asymmetric and symmetric
stretching vibrations of the nitro group (NO2) should give rise to two strong bands, typically
around 1520-1560 cm~! and 1340-1380 cm™1, respectively.

e Mass Spectrometry (MS): In electron ionization (El) mass spectrometry, the molecular ion
peak [M]* at m/z = 201 should be observable. Key fragmentation pathways would likely
involve the loss of a methyl radical (*CHs) to give a fragment at m/z = 186, and the loss of
the acetyl group (*COCHSs) to give a fragment at m/z = 158. Another characteristic
fragmentation would be the loss of the nitro group (¢NO2) to yield a fragment at m/z = 155.
[22][23]

Conclusion and Future Work

3',5'-Difluoro-2'-nitroacetophenone is a chemical intermediate with significant potential in the
synthesis of complex, biologically active molecules. While experimental data for this specific
compound is scarce, a detailed predictive profile of its physical, chemical, and spectroscopic
properties has been constructed based on established chemical principles and data from
analogous compounds.

The proposed synthetic route via nitration of 3',5'-difluoroacetophenone offers a viable method
for its preparation in the laboratory. The anticipated reactivity of the ketone, nitro group, and the
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aromatic ring opens up numerous possibilities for its use as a versatile building block in
medicinal and materials chemistry.

It must be emphasized that this guide is largely predictive. The immediate future work should
focus on the experimental validation of these predictions. This includes the synthesis and
purification of 3',5'-Difluoro-2'-nitroacetophenone, followed by a thorough characterization of
its properties. Such studies will be invaluable to the scientific community and will undoubtedly
pave the way for the utilization of this compound in the development of new technologies and
therapeutics.

References

e StudyRaid. (2025, March 15). Understand mass Spectrometry Fragmentation of
Acetophenone. Retrieved from StudyRaid: [Link]

« National Center for Biotechnology Information. (n.d.). m-Nitroacetophenone. PubChem
Compound Database. Retrieved from [Link]

o ChemSynthesis. (2025, May 20). 2'-Nitroacetophenone. Retrieved from [Link]

e NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling
of 4-Nitroacetophenone (CAS 100-19-6). Retrieved from [Link]

o National Center for Biotechnology Information. (n.d.). 2'-Nitroacetophenone. PubChem
Compound Database. Retrieved from [Link]

o Pallav Chemicals. (n.d.). 3-Nitroacetophenone 98% For Synthesis. Retrieved from [Link]

e Filges, U., & Grutzmacher, H.-F. (1987). Fragmentations of Protonated Acetophenones via
Intermediate lon-Molecule Complexes. Organic Mass Spectrometry, 22(7), 444-450.

e Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the
following molecule. Retrieved from [Link]

e ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted
benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from
[Link]

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1413056/docs?utm_src=pdf-body#3-5-difluoro-2-nitroacetophenone-a-technical-profile-and-predictive-analysis
https://www.studyraid.com/post/understand-mass-spectrometry-fragmentation-of-acetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/8494
https://www.chemsynthesis.com/base/chemical-structure-577-59-3.html
https://www.inno-chem.com.cn/blog/understanding-the-properties-and-handling-of-4-nitroacetophenone-cas-100-19-6
https://pubchem.ncbi.nlm.nih.gov/compound/11346
https://www.pallavchemicals.com/3-nitroacetophenone-98-for-synthesis-01844
https://www.filo.com/qa/explain-all-possible-fragmentation-for-in-mass-spectrometry-for-the-following-molecule-c6h5-co-ch3_0d0f0e0f-0a0a-4b0c-8a0a-0e0f0a0a0a0a
https://www.researchgate.net/publication/228812684_13C_NMR_chemical_shifts_of_carbonyl_groups_in_substituted_benzaldehydes_and_acetophenones_Substituent_chemical_shift_increments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Loba Chemie. (n.d.). 3-NITROACETOPHENONE. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved
from [Link]

Cheméo. (n.d.). Chemical Properties of 3,5-Difluoroacetophenone (CAS 123577-99-1).
Retrieved from [Link]

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved
from [Link]

LookChem. (n.d.). Synthesis of o-Nitroacetophenone. Retrieved from [Link]
University of Pardubice. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
Loba Chemie. (n.d.). 4-NITROACETOPHENONE. Retrieved from [Link]

National Institute of Standards and Technology. (n.d.). 3,5-Difluoroacetophenone. NIST
Chemistry WebBook. Retrieved from [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis of
Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem
Compound Database. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. (1) 2 0-
Nitroacetophenone. Retrieved from [Link]

Canadian Science Publishing. (n.d.). PART Ill. CARBON-13 N.M.R. SPECTRA OF
SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]

Cheméo. (n.d.). Chemical Properties of 3',4'-Difluoroacetophenone (CAS 369-33-5).
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.lobachemie.com/laboratory-chemicals/3-nitroacetophenone/04921.aspx
https://www.prepchem.com/synthesis-of-2-hydroxy-3-nitroacetophenone
https://www.researchgate.net/figure/Mass-spectra-of-acetophenone-in-the-molecular-ion-region-A-Acetophenone-obtained_fig3_12345678
https://www.chemeo.com/cid/86-281-7/3,5-Difluoroacetophenone.html
https://egyankosh.ac.in/bitstream/123456789/7648/1/Unit-13.pdf
https://www.lookchem.com/chempedia/synthesis-reaction/cas-577-59-3-synthesis-of-o-nitroacetophenone-1644.html
https://old.upce.cz/fcht/english/uvod/synthesis-of-3-nitroacetophenone.html
https://www.lobachemie.com/laboratory-chemicals/4-nitroacetophenone/04921.aspx
https://webbook.nist.gov/cgi/cbook.cgi?ID=C123577991
https://www.inno-chem.com.cn/blog/exploring-the-synthesis-of-fluorinated-organic-compounds-a-look-at-nitrobenzene-derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/7487
https://www.researchgate.net/figure/Synthesis-of-the-three-nitro-sustituted-chalcones-1-2-0-Nitroacetophenone-2_fig1_334567890
https://cdnsciencepub.com/doi/pdf/10.1139/v66-123
https://www.hyphadiscovery.co.uk/breaking-c-f-bonds-in-drugs/
https://www.chemeo.com/cid/86-281-7/3,4-Difluoroacetophenone.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

ACS Publications. (2021, March 1). Conformational Preference of 2'-Fluoro-Substituted
Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin
Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet
atom in the drug development: perspective to FDA approved and COVID-19 recommended
drugs. PMC. Retrieved from [Link]

Beilstein Journals. (n.d.). Development of N-F fluorinating agents and their fluorinations:
Historical perspective. Retrieved from [Link]

University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from
[Link]

The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR
CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
Retrieved from [Link]

PubChemlLite. (n.d.). 3',5'-difluoroacetophenone (C8H6F20). Retrieved from [Link]

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
Retrieved from [Link]

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
Retrieved from [Link]

TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy?. Retrieved
from [Link]

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Chemistry LibreTexts. (2025, September 11). Table of Characteristic IR Absorptions.
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.scribd.com/document/378901234/Acetophenone-H-NMR
https://pubs.acs.org/doi/10.1021/acs.joc.0c02951
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10100000/
https://www.beilstein-journals.org/bjoc/articles/14/1
https://www.colorado.edu/lab/organic/sites/default/files/attached-files/ir_spectroscopy_of_hydrocarbons.pdf
https://livrepository.liverpool.ac.uk/2004/1/THESIS_FINAL.pdf
https://pubchemlite.com/compound/3,5-difluoroacetophenone
https://www.pharmacyjournal.org/archives/2025/vol7/issue2/7-2-207
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table
https://www.tutorchase.com/answers/ib/chemistry/how-do-you-identify-carbonyl-groups-using-ir-spectroscopy
https://www.specac.com/en/learn/science-and-technology/interpreting-infrared-spectra
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved
and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

¢ 2. pharmacyjournal.org [pharmacyjournal.org]

¢ 3. 3,5-Difluoroacetophenone (CAS 123577-99-1) - Chemical & Physical Properties by
Cheméo [chemeo.com]

e 4. chemsynthesis.com [chemsynthesis.com]
¢ 5. 2'-Nitroacetophenone | CBH7NO3 | CID 11346 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ 6. 2'-Nitroacetophenone, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher
Scientific [fishersci.com]

e 7. m-Nitroacetophenone | CBH7NO3 | CID 8494 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 8. pallavchemicals.com [pallavchemicals.com]

¢ 9. 3-Nitroacetophenone | 121-89-1 [chemicalbook.com]

¢ 10. cdhfinechemical.com [cdhfinechemical.com]

e 11. nbinno.com [nbinno.com]

e 12. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]

e 13. 4'-Nitroacetophenone, 98% 250 g | Request for Quote | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]

e 14. p-Nitroacetophenone | CBH7NO3 | CID 7487 - PubChem [pubchem.ncbi.nim.nih.gov]
e 15. 2-Nitroacetophenone | 577-59-3 [chemicalbook.com]

e 16. researchgate.net [researchgate.net]

e 17.is.muni.cz [is.muni.cz]

e 18. scribd.com [scribd.com]

e 19. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b1413056?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://www.chemeo.com/cid/35-734-8/3-5-Difluoroacetophenone
https://www.chemeo.com/cid/35-734-8/3-5-Difluoroacetophenone
https://www.chemsynthesis.com/base/chemical-structure-4584.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Nitroacetophenone
https://www.fishersci.com/shop/products/2-nitroacetophenone-97-thermo-scientific/AAA1320809
https://www.fishersci.com/shop/products/2-nitroacetophenone-97-thermo-scientific/AAA1320809
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://pallavchemicals.com/index.php/pallav/singleproduct/AWQDZwdkBDoDIw9EBCYGY1Uw
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4400448.htm
https://www.cdhfinechemical.com/images/product/msds/37_1046379113_3-NITROACETOPHENONECASNO121-89-1MSDS.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-properties-and-handling-of-4-nitroacetophenone-bw
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5118997.htm
https://www.thermofisher.com/order/catalog/product/A13877.30
https://www.thermofisher.com/order/catalog/product/A13877.30
https://pubchem.ncbi.nlm.nih.gov/compound/p-Nitroacetophenone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9208092.htm
https://www.researchgate.net/figure/Synthesis-of-the-three-nitro-sustituted-chalcones-1-2-0-Nitroacetophenone-2-3_fig7_256468044
https://is.muni.cz/el/sci/jaro2019/C2200/um/C2200Instructions.pdf
https://www.scribd.com/document/370823753/Acetophenone-H-NMR
https://www.researchgate.net/publication/7026618_13C_NMR_chemical_shifts_of_carbonyl_groups_in_substituted_benzaldehydes_and_acetophenones_Substituent_chemical_shift_increments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 20. uobabylon.edu.iq [uobabylon.edu.iq]

e 21. tutorchase.com [tutorchase.com]

e 22. app.studyraid.com [app.studyraid.com]

o 23. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

o To cite this document: BenchChem. [3',5'-Difluoro-2'-nitroacetophenone: A Technical Profile
and Predictive Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1413056/docs#3-5-difluoro-2-nitroacetophenone-a-
technical-profile-and-predictive-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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